molecular formula C11H14N2O2 B1318673 Benzyl azetidin-3-ylcarbamate CAS No. 914348-04-2

Benzyl azetidin-3-ylcarbamate

Cat. No.: B1318673
CAS No.: 914348-04-2
M. Wt: 206.24 g/mol
InChI Key: UWOOBFRZDNDUQB-UHFFFAOYSA-N
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Description

Benzyl azetidin-3-ylcarbamate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. The presence of both the azetidine ring and the carbamate group makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl azetidin-3-ylcarbamate typically involves the reaction of azetidine with benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Azetidine+Benzyl chloroformateBenzyl azetidin-3-ylcarbamate+HCl\text{Azetidine} + \text{Benzyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Azetidine+Benzyl chloroformate→Benzyl azetidin-3-ylcarbamate+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Benzyl azetidin-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Substituted carbamates.

Scientific Research Applications

Benzyl azetidin-3-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of peptidomimetics and other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl azetidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a bioisostere for other cyclic structures, allowing it to mimic the behavior of natural substrates or inhibitors. The carbamate group can form hydrogen bonds and other interactions with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with applications in medicinal chemistry.

    N-Boc-azetidine: A protected form of azetidine used in peptide synthesis.

    Azetidine-3-carboxylic acid: Similar in structure but with different functional groups.

Uniqueness: Benzyl azetidin-3-ylcarbamate is unique due to the presence of both the benzyl group and the carbamate functionality, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.

Properties

IUPAC Name

benzyl N-(azetidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(13-10-6-12-7-10)15-8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOOBFRZDNDUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590273
Record name Benzyl azetidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914348-04-2
Record name Benzyl azetidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminoazetidine, 3-CBZ protected
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